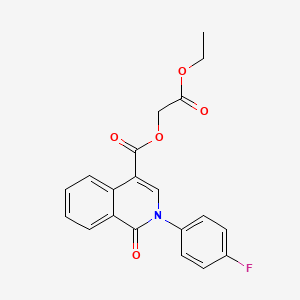

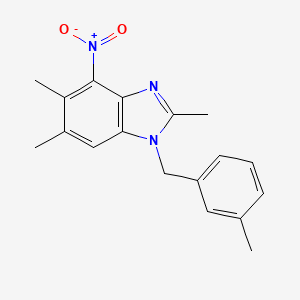

![molecular formula C29H33N5O2 B2547233 5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326881-68-8](/img/structure/B2547233.png)

5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one" is a complex molecule that likely interacts with biological systems, given the presence of a piperazine ring and a pyrazolo[1,5-a]pyrazine structure. These structural motifs are commonly found in molecules with pharmacological activity, particularly those targeting G protein-coupled receptors (GPCRs) such as dopamine receptors .

Synthesis Analysis

The synthesis of related compounds often involves the connection of a lipophilic moiety to an arylpiperazine core through an appropriate linker to increase binding affinity and fine-tune functional properties . For example, the synthesis of 3-phenylpiperazinyl-1-trans-propenes involves the combination of phenylpiperazine with pyrimidinyl and pyrazolyl groups, which have shown significant cytotoxicity against tumor cell lines . Similarly, the synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives involves heterocyclization reactions of available carboxamides and aminopyrazoles .

Molecular Structure Analysis

The molecular structure of compounds with piperazine and pyrazolo[1,5-a]pyrazine moieties can be quite complex. For instance, the structure of a related compound, 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one, shows that the piperazine ring adopts a chair conformation with substituents in equatorial positions, which is stabilized by intra- and intermolecular hydrogen bonds . This suggests that the molecular conformation of our compound of interest could also be influenced by similar non-covalent interactions.

Chemical Reactions Analysis

Compounds with piperazine and pyrazolo[1,5-a]pyrazine structures can undergo various chemical reactions. For example, thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones can be transformed into related heterocyclic systems through reactions with different reagents . Additionally, pyrazolo[1,5-a][1,3,5]triazines can be obtained by heterocyclization reactions, and their structure can be further modified by substituting labile chlorine atoms with various amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their strong binding affinity to target receptors and their potential biological activities. For instance, the pyrazolo[1,5-a]pyridine derivatives have been shown to act as high-affinity dopamine receptor partial agonists with antipsychotic activity in vivo . The presence of different substituents can significantly affect the biological activity, as seen in the case of pyrimidinyl pyrazole derivatives, where the introduction of a cyano and fluorophenyl group led to potent antitumor activity .

Case Studies

In the context of case studies, the compound 2-methoxyphenylpiperazine 16c, which contains a pyrazolo[1,5-a]pyridine appendage, was demonstrated to have antipsychotic activity in vivo, suggesting its potential as a novel therapeutic . Another example is the compound 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, which showed potent inhibition of phosphodiesterase 5 (PDE5) and entered clinical trials .

科学的研究の応用

Antibacterial and Biofilm Inhibitor Applications

Compounds with piperazine linkers and pyrazole moieties, similar to the core structure of the compound you're interested in, have been synthesized and evaluated for their in-vitro antibacterial and cytotoxic activities. For instance, derivatives with piperazine linkers have shown significant antibacterial efficacies against various strains such as E. coli, S. aureus, and S. mutans, with one specific compound showing more effective biofilm inhibition activities than the reference Ciprofloxacin. Additionally, these compounds exhibited inhibitory activity against MRSA and VRE bacterial strains, indicating potential for development as novel antibacterial agents (Mekky & Sanad, 2020).

Herbicidal Activity

Related research into 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives synthesized as candidate herbicides revealed that some compounds exhibited excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. This suggests potential agricultural applications for similarly structured compounds in weed management and herbicide development (Li et al., 2008).

Antitumor and Anticancer Activity

The incorporation of piperazine and pyrazole rings into novel compounds has also been explored for antitumor activities. Specific derivatives have shown potent cytotoxicity against various tumor cell lines in vitro, and significant antitumor activity in vivo, highlighting the potential for these compounds in cancer research and therapy development (Naito et al., 2005).

作用機序

Target of Action

Similar compounds with piperazine and pyrazoline moieties have been reported to interact with various receptors, including dopamine and serotonin receptors , and have shown a wide range of biological activities .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological effects .

Biochemical Pathways

Similar compounds have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

5-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O2/c1-21(2)23-7-9-24(10-8-23)26-20-27-29(36)33(17-18-34(27)30-26)12-11-28(35)32-15-13-31(14-16-32)25-6-4-5-22(3)19-25/h4-10,17-19,21,26-27,30H,11-16,20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJZEXYJGLRHGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol](/img/structure/B2547150.png)

![2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2547151.png)

![morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2547153.png)

![7-(4-chlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2547157.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2547159.png)

![7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one](/img/structure/B2547164.png)

![Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2547167.png)

![N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2547172.png)

![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)